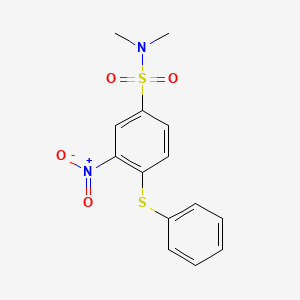
N,N-dimethyl-3-nitro-4-phenylsulfanylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-3-nitro-4-phenylsulfanylbenzenesulfonamide is an organic compound with a complex structure that includes nitro, phenylsulfanyl, and sulfonamide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-3-nitro-4-phenylsulfanylbenzenesulfonamide typically involves the nitration of a precursor compound followed by sulfonation and subsequent dimethylation. One common method involves the nitration of 4-phenylsulfanylbenzenesulfonamide using a mixture of concentrated nitric acid and sulfuric acid. The resulting nitro compound is then subjected to dimethylation using dimethyl sulfate or a similar methylating agent under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The process typically includes steps for purification, such as recrystallization or chromatography, to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: N,N-dimethyl-3-nitro-4-phenylsulfanylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The sulfonamide group can be reduced to a sulfonic acid derivative under strong acidic conditions.
Substitution: The phenylsulfanyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Concentrated sulfuric acid.
Substitution: Halogens (e.g., chlorine, bromine), nitric acid.
Major Products:
Amino derivatives: from the reduction of the nitro group.
Sulfonic acid derivatives: from the reduction of the sulfonamide group.
Halogenated compounds: from electrophilic substitution reactions.
Applications De Recherche Scientifique
N,N-dimethyl-3-nitro-4-phenylsulfanylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide group.
Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics.
Industry: Utilized in the production of dyes and pigments due to its aromatic structure and functional groups.
Mécanisme D'action
The mechanism of action of N,N-dimethyl-3-nitro-4-phenylsulfanylbenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with bacterial enzymes, leading to antimicrobial effects. The sulfonamide group can inhibit the synthesis of folic acid in bacteria, thereby exerting its antibacterial activity .
Comparaison Avec Des Composés Similaires
- N,N-dimethyl-4-nitroaniline
- N,N-dimethyl-4-nitrobenzenamine
- N,N-dimethyl-4-nitrobenzenesulfonamide
Comparison: N,N-dimethyl-3-nitro-4-phenylsulfanylbenzenesulfonamide is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This group enhances its potential for electrophilic substitution reactions and increases its overall stability .
Propriétés
Formule moléculaire |
C14H14N2O4S2 |
|---|---|
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
N,N-dimethyl-3-nitro-4-phenylsulfanylbenzenesulfonamide |
InChI |
InChI=1S/C14H14N2O4S2/c1-15(2)22(19,20)12-8-9-14(13(10-12)16(17)18)21-11-6-4-3-5-7-11/h3-10H,1-2H3 |
Clé InChI |
SFXOANZONUTYSM-UHFFFAOYSA-N |
SMILES canonique |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)SC2=CC=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(9-fluoro-3,11,17-trihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-hydroxyethanone](/img/structure/B13885686.png)
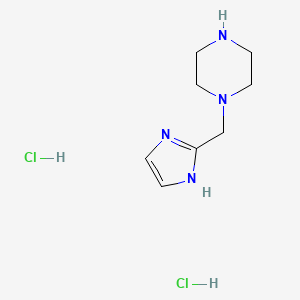
![9-(Methylsulfanylmethyl)-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline](/img/structure/B13885697.png)

![5-Chloro-3-methyl-1-prop-2-enylimidazo[4,5-b]pyridin-2-one](/img/structure/B13885730.png)
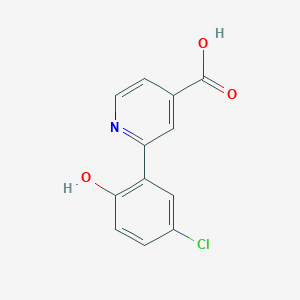


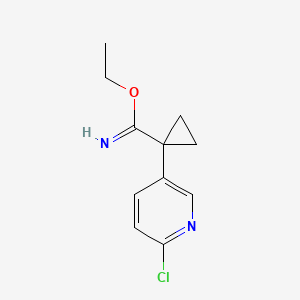
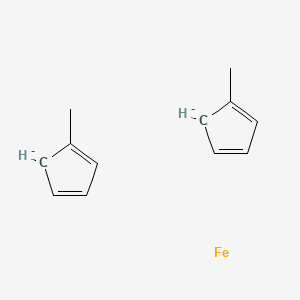
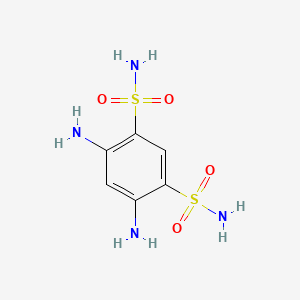
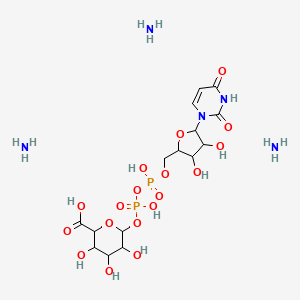
![tert-butyl N-[3-(6-isocyanato-2,3-dihydro-1H-inden-1-yl)prop-2-ynyl]carbamate](/img/structure/B13885767.png)
![N'-[2-(3-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide](/img/structure/B13885768.png)
